4-Fluoro-3-methoxyphenol
Overview
Description
4-Fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H7FO2 and its molecular weight is 142.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In pharmaceutical analysis, the methyl ester of a related compound is used for identifying important thiols in pharmaceutical formulations through fluorescent adducts, aiding in separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Polyfluorophenol synthesized enzymatically shows promise as a photoconductive material for photoelectronic devices due to its eco-friendly production process (Zaragoza-Gasca, Gimeno, Hernández, & Bárzana, 2011).
Fluorophenols, including variants of 4-Fluoro-3-methoxyphenol, can inhibit phenol degradation in methanogenic cultures, which is significant in understanding biodegradation processes (Londry & Fedorak, 1993).
The compound 4E-[(2-fluorophenyl)imino]methyl-2-methoxyphenol shows potential for organic synthesis, indicated by its 2D network structures and experimental values (Alaşalvar et al., 2015).
In radiopharmaceutical research, 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a related compound, has potential as a radioligand for brain receptors (Vos & Slegers, 1994).
Poly(4-methoxyphenol) synthesized with horseradish peroxidase has excellent antioxidant properties, making it useful in various applications (Zheng, Duan, Zhang, & Cui, 2013).
The no-carrier-added synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol offers new approaches for creating fluorinated phenol derivatives (Chakraborty & Kilbourn, 1991).
F-apocynin, an analog of 4-fluoro-2-methoxyphenol, shows enhanced effects in inhibiting leukocyte oxidant production and phagocytosis, suggesting potential in treating inflammatory diseases (de Almeida et al., 2011).
Laccase-mediated polymerization of 4-fluoroguaiacol produces a novel photoluminescent material with diverse applications (López et al., 2014).
Mechanism of Action
Target of Action
Methoxyphenolic compounds, which include 4-fluoro-3-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells .
Mode of Action
Methoxyphenols have been shown to inhibit the expression of various cytokines in human airway cells when stimulated with tnf-α . This suggests that this compound may interact with its targets to inhibit the production of inflammatory mediators.
Biochemical Pathways
It is known that methoxyphenols can inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .
Result of Action
Methoxyphenols have been shown to inhibit the production of multiple inflammatory mediators in human airway cells, including ccl2, ccl5, il-6, il-8, icam-1, mif, cxcl1, cxcl10, and serpin e1 .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, like 4-Fluoro-3-methoxyphenol, can interact with various enzymes and proteins .
Cellular Effects
Methoxyphenolic compounds have been reported to have anti-inflammatory effects on human airway cells
Molecular Mechanism
It is known that fluorinated compounds can have unique interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at 2-8°C
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that the effects of chemical compounds can vary with different dosages
Metabolic Pathways
It is known that fluorinated compounds can undergo unique metabolic transformations
Transport and Distribution
It is known that phenolic compounds can interact with various transporters and binding proteins
Subcellular Localization
It is known that fluorescent proteins can be used to trace the location of a protein within the cell
Properties
IUPAC Name |
4-fluoro-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUOZXFYRZFFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556170 | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117902-15-5 | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117902-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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